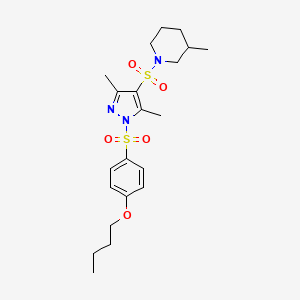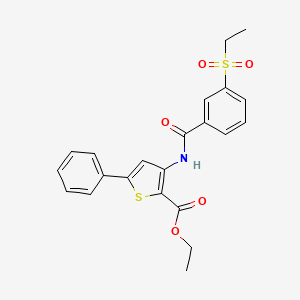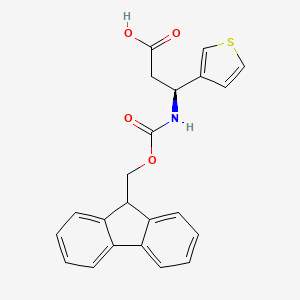
2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone” is a complex organic molecule that contains a cyclopentyl group, a piperidinyl group, and a dimethylpiperazinyl group . These types of compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures and a ketone group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the cyclic structures and the ketone group. These groups could potentially participate in a variety of reactions, including nucleophilic addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Cytochrome P450 Interactions
Research on prasugrel, a thienopyridine antiplatelet agent, highlights the intricate role of cytochrome P450 (CYP) enzymes in the biotransformation of pharmaceuticals. The study found that the formation of prasugrel's active metabolite involves CYP3A4 and CYP2B6 as major contributors, emphasizing the significance of understanding metabolic pathways in drug development and personalized medicine (Rehmel et al., 2006).
Crystal and Molecular Structures
The structural analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provides valuable insights into the design of compounds with potential therapeutic applications. Such studies are crucial for understanding the physicochemical properties and reactivity of novel compounds (Karczmarzyk & Malinka, 2004).
Synthesis and Biological Evaluation
The development of novel antimicrobial agents through the synthesis of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives underscores the importance of chemical synthesis in discovering new treatments for infectious diseases. Such research is pivotal in combating antibiotic resistance (Zaidi et al., 2021).
Antileukemic Activity
Studies on novel derivatives for their antileukemic activity demonstrate the potential of chemical compounds in cancer therapy. By evaluating the antiproliferative activity of these compounds, researchers can identify promising candidates for further development into effective cancer treatments (Vinaya et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-16-14-20(2)11-12-22(16)15-18-7-9-21(10-8-18)19(23)13-17-5-3-4-6-17/h16-18H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWKGKXDMDSXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)



![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)

![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)

